

# An In-Depth Technical Guide to the Neurotoxicity of Demeton-S-Methyl Isomers

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Compound of Interest		
Compound Name:	Methyl demeton	
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## **Executive Summary**

Demeton-S-methyl is a highly toxic organophosphate (OP) insecticide that exerts its primary neurotoxic effects through the potent and irreversible inhibition of acetylcholinesterase (AChE). [1][2] This guide provides a comprehensive technical overview of the neurotoxic mechanisms, metabolic pathways, and toxicological profile of demeton-S-methyl and its isomers. The primary mechanism involves the phosphorylation of the AChE active site, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and subsequent overstimulation of cholinergic receptors, precipitating a cholinergic crisis.[3][4] In mammals, demeton-S-methyl is rapidly metabolized via oxidation to demeton-S-methyl sulfoxide (oxydemeton-methyl) and demeton-S-methyl sulfone, which are metabolites of comparable toxicity to the parent compound.[4][5][6] This document summarizes key quantitative toxicological data, details relevant experimental protocols for assessing neurotoxicity, and provides visual diagrams of the core signaling and metabolic pathways to facilitate a deeper understanding for research and development professionals.

## Introduction

Demeton-S-methyl, with the chemical formula C<sub>6</sub>H<sub>15</sub>O<sub>3</sub>PS<sub>2</sub>, is a systemic and contact insecticide and acaricide belonging to the organophosphate family.[3][7] Historically, it was used in a mixture with its O-isomer (demeton-O-methyl), but the S-isomer was found to be more potent against insects and subsequently replaced the mixture in agricultural applications.

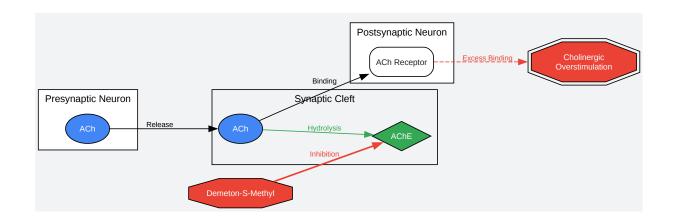


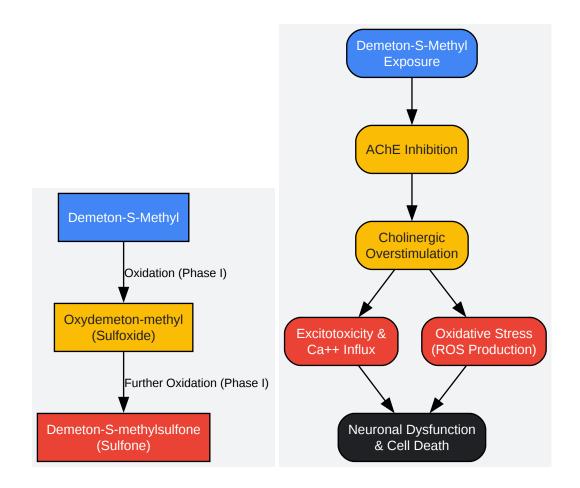
[3][4] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the normal function of the nervous system in both insects and mammals.[1][2] Due to its high acute toxicity in humans, demeton-S-methyl is now classified as a highly toxic substance by the World Health Organization and its use in agriculture is banned worldwide.[3] Understanding its neurotoxic profile remains critical for toxicological research and the development of potential countermeasures.

## Core Mechanism of Neurotoxicity: Cholinesterase Inhibition

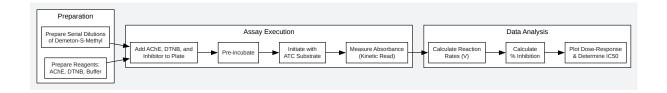
The fundamental mechanism of demeton-S-methyl neurotoxicity is the disruption of cholinergic neurotransmission. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. Demeton-S-methyl acts as an irreversible inhibitor of AChE. It phosphorylates a critical serine residue in the active site of the enzyme, rendering it unable to break down ACh. [8][9] This leads to the accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of muscarinic and nicotinic receptors.[3] This overstimulation results in a state known as cholinergic crisis, characterized by a range of symptoms from headache, nausea, and dizziness to severe respiratory distress, convulsions, and death.[7][10]











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